molecular formula C13H23NO B1419244 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one CAS No. 1218135-13-7

2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one

Cat. No.: B1419244
CAS No.: 1218135-13-7
M. Wt: 209.33 g/mol
InChI Key: NMIWPAMXCIMFPO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one (CAS 1218135-13-7) is a synthetic organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This chemical features a cyclohexanone ring substituted at the 2-position with a 3,5-dimethylpiperidin-1-yl group, a structural motif common in pharmaceutical research and development. The compound is supplied as a liquid and should be stored at room temperature . As a piperidine derivative, this compound is of significant interest in medicinal chemistry for the synthesis and discovery of novel bioactive molecules. Piperidines are a prominent class of compounds in pharmacology, often serving as key building blocks in active pharmaceutical ingredients (APIs) . Furthermore, the dimethylamine (DMA) moiety within its structure is a versatile pharmacophore found in compounds exhibiting a diverse range of pharmacological activities, including antimicrobial and analgesic properties . Its specific molecular architecture makes it a valuable intermediate for researchers exploring new chemical entities, particularly in the context of infectious diseases and other therapeutic areas . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can request the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-10-7-11(2)9-14(8-10)12-5-3-4-6-13(12)15/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIWPAMXCIMFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperidine ring and a cyclohexanone moiety, may confer specific interactions with biological targets, making it a candidate for further pharmacological exploration. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action for this compound primarily involves interactions with specific receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems or other cellular pathways through receptor binding. Understanding these interactions is crucial for elucidating its therapeutic potential.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the dimethylpiperidine group is believed to enhance binding affinity to certain targets. Comparative analysis with similar compounds can provide insights into the optimal structural features necessary for desired biological effects.

CompoundKey FeaturesBiological Activity
This compoundPiperidine and cyclohexanone moietiesPotential receptor modulation
3,5-Dimethyl-2-cyclohexen-1-oneSimilar structureNotable differences in activity
CyclohexanoneParent compoundBaseline for comparison

Biological Activity Studies

Recent studies have focused on the binding affinity and biological activity of this compound at various molecular targets. Research indicates that this compound shows significant interaction with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.

Case Studies

Case Study 1: Neurotransmitter Interaction
In a study examining the effects of this compound on serotonin receptors, it was found that the compound exhibited moderate agonistic activity at the 5-HT_2A receptor. This receptor is known to play a crucial role in mood regulation and could be a target for antidepressant therapies. The study utilized in vitro assays to measure receptor activation and downstream signaling pathways.

Case Study 2: Anticancer Potential
Another investigation evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) models. This suggests a potential application in oncology, particularly in targeting malignancies associated with BCL6 overexpression.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics and moderate metabolic stability. Toxicological assessments are ongoing to determine the safety profile of this compound in vivo.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one has potential pharmacological effects, particularly in the central nervous system (CNS). Compounds with similar structures are known to exhibit:

  • Antidepressant Activity : The piperidine structure is often linked to compounds that modulate neurotransmitter systems.
  • Cognitive Enhancement : Potential use in treating neurodegenerative diseases such as Alzheimer’s due to its interaction with acetylcholinesterase and other CNS targets.

Interaction Studies

Preliminary studies have shown that this compound interacts with various biological targets. These interactions suggest potential therapeutic applications:

Target Binding Affinity Biological Activity
AcetylcholinesteraseModerateCognitive enhancement
Dopamine receptorsHighPotential antidepressant effects
Serotonin receptorsLowModulation of mood

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

  • CNS Drug Development :
    • A study highlighted its potential as a lead compound for developing new CNS drugs targeting cognitive disorders .
    • High-throughput screening against CNS receptors revealed promising candidates for further development .
  • Pharmacological Profiling :
    • Research demonstrated that derivatives of this compound showed varying degrees of inhibition against key enzymes involved in neurodegeneration .
    • Specific derivatives were tested for their ability to cross the blood-brain barrier, indicating their suitability for CNS applications .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound’s 3,5-dimethylpiperidine substituent distinguishes it from analogs with aryl groups (e.g., 3-methoxyphenyl or phenyl) and alkylamino chains (e.g., ethylamino or isopropylamino) . Methoxisopropamine (CAS 2666932-55-2) shares a 3-methoxyphenyl group but incorporates a branched isopropylamino moiety, which is linked to its psychoactive properties .

Biological Activity: Compounds with aryl-amino substitutions (e.g., methoxisopropamine) are frequently associated with central nervous system activity, likely due to their structural resemblance to ketamine or phencyclidine derivatives .

These methods could theoretically be adapted for synthesizing piperidine-substituted analogs.

Commercial Status :

  • The discontinuation of this compound contrasts with the availability of its aryl-substituted analogs, which remain under study for pharmacological or synthetic applications .

Research Implications and Gaps

  • Physicochemical Data : Melting points, solubility, and stability metrics are absent in the available evidence, limiting direct comparisons.
  • Mechanistic Studies : The pharmacological or catalytic mechanisms of the target compound and its analogs require further exploration, particularly given the psychoactivity observed in methoxisopropamine .
  • Synthetic Optimization: ’s catalytic methods could inform improved synthetic routes for piperidine-substituted cyclohexanones .

Preparation Methods

Direct Nucleophilic Substitution Method

Overview:
This approach involves the nucleophilic attack of a 3,5-dimethylpiperidine derivative on a cyclohexanone precursor. The key step is the formation of the piperidinyl linkage at the cyclohexanone ring, often facilitated by activating groups or catalysts.

Synthetic Route:

  • Step 1: Preparation of 3,5-dimethylpiperidine derivative with a suitable leaving group (e.g., halide or tosylate).
  • Step 2: Nucleophilic substitution of the leaving group by the cyclohexanone enolate or its equivalent, often under basic conditions.
  • Step 3: Cyclization or ring-closure to form the piperidinyl moiety attached to the cyclohexanone core.

Reaction Conditions:

Parameter Typical Range References
Base Potassium tert-butoxide, NaH ,
Solvent Tetrahydrofuran (THF), DMSO ,
Temperature 0°C to 25°C ,
Time 12-24 hours ,

Structural Confirmation:
NMR, IR, and mass spectrometry confirm the formation of the desired compound, with characteristic signals for the piperidine ring and cyclohexanone moiety.

Multistep Functionalization and Ring Closure

Overview:
This method involves initial synthesis of a cyclohexanone derivative, followed by stepwise functionalization to introduce the dimethylpiperidinyl group.

Key Steps:

  • Step 1: Synthesis of 2-cyclohexanone derivatives via oxidation or cyclization of suitable precursors.
  • Step 2: Introduction of the amino group at the 1-position through reductive amination or amination reactions.
  • Step 3: Alkylation with 3,5-dimethylpiperidine or its derivatives, often using alkyl halides or activated intermediates.
  • Step 4: Intramolecular cyclization to form the piperidinyl ring attached to the cyclohexanone.

Reaction Conditions:

Parameter Typical Range References
Reagents Formaldehyde, amines, alkyl halides ,
Catalyst Acidic or basic catalysts ,
Solvent Ethanol, benzene ,
Temperature 80°C to 120°C ,
Time 4-24 hours ,

Notes:
The use of formaldehyde in some protocols facilitates the formation of heterocyclic rings via Mannich-type reactions, which can be optimized for yield and purity.

Ring-Closure via Cyclization

Overview:
A more advanced route involves cyclization of linear precursors containing the amino and ketone functionalities, often under dehydrating conditions to form the piperidine ring.

Procedure:

  • Step 1: Synthesis of amino-ketone intermediates through reductive amination.
  • Step 2: Cyclization under acidic conditions, often with dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
  • Step 3: Purification and structural validation.

Reaction Conditions:

Parameter Typical Range References
Acid PPA, POCl₃
Temperature 100°C to 150°C
Duration 6-12 hours

Data Tables Summarizing Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Nucleophilic Substitution 3,5-dimethylpiperidine halide, base 0°C to room temp, THF solvent Direct, straightforward Requires suitable leaving groups
Multistep Functionalization Cyclohexanone derivatives, formaldehyde, amines 80°C–120°C, ethanol or benzene Versatile, allows modifications Longer synthesis time
Cyclization Amino-ketone precursors, dehydrating agents 100°C–150°C, acidic conditions Efficient ring formation Harsh conditions may cause side reactions

Research Findings and Structural Validation

  • Spectroscopic confirmation:
    NMR spectra display characteristic signals for the cyclohexanone carbonyl and piperidine ring protons. IR spectra show strong bands near 1700 cm$$^{-1}$$ for the ketone group and bands indicative of amine functionalities.

  • Mass spectrometry:
    The molecular ion peak at m/z 209.33 confirms the molecular weight, consistent with the molecular formula C$${13}$$H$${23}$$NO.

  • Crystallography: Single-crystal X-ray diffraction studies validate the molecular structure and stereochemistry, confirming the successful synthesis of the target compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, analogous compounds are synthesized via reductive amination or coupling of cyclohexanone derivatives with substituted piperidines. Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H]+^+ for intermediates) and 1H NMR to verify substituent positions and stereochemistry . Challenges include optimizing reaction conditions (e.g., solvent, temperature) to minimize side products like over-alkylation.

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or MS) during structural elucidation?

Discrepancies may arise from conformational flexibility, impurities, or stereochemical variations. For NMR, compare experimental shifts with computational predictions (e.g., density functional theory) or databases of analogous compounds. For MS, validate fragmentation patterns using high-resolution mass spectrometry (HRMS). If contradictions persist, consider X-ray crystallography for unambiguous confirmation, as demonstrated in studies using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational dynamics of the cyclohexanone and piperidine rings in this compound?

The Cremer-Pople puckering parameters provide a quantitative framework to describe ring distortions. For cyclohexanone, calculate puckering amplitudes (qq) and phase angles (ϕ\phi) using atomic coordinates from crystallography or molecular dynamics simulations. For the 3,5-dimethylpiperidine moiety, assess chair vs. boat conformers via energy minimization (e.g., using Gaussian or ORCA software). These analyses reveal steric effects from methyl groups and their impact on reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Focus on modifying substituents (e.g., dimethyl groups on piperidine, ketone position on cyclohexanone) and assessing biological activity. For example:

  • In vitro assays : Measure binding affinity to target receptors (e.g., NMDA receptors, as seen in ketamine analogs) .
  • Pharmacokinetics : Evaluate metabolic stability using liver microsomes and blood-brain barrier permeability via PAMPA assays.
  • In vivo models : Test antidepressant-like effects in rodent forced-swim or tail-suspension tests, comparing efficacy to reference compounds .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization difficulties often arise from conformational flexibility. Strategies include:

  • Co-crystallization : Use halogenated solvents (e.g., dichloromethane) or co-formers (e.g., carboxylic acids) to stabilize specific conformers.
  • Low-temperature data collection : Reduce thermal motion artifacts.
  • Twinned data refinement : Apply SHELXL or similar software to handle pseudo-merohedral twinning, as described in small-molecule crystallography workflows .

Methodological Considerations Table

Research AspectKey TechniquesExample Applications from Literature
Synthesis Reductive amination, MS, NMRMulti-step synthesis of spiro-pyrazino derivatives
Conformational Analysis Cremer-Pople parameters, DFTRing puckering in cyclopentane/cyclohexane systems
Biological Evaluation Radioligand binding, rodent behavioral assaysNMDA receptor antagonism studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.